

Amezinium molecular and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amezinium*

Cat. No.: *B1665968*

[Get Quote](#)


An In-depth Technical Guide on the Molecular and Chemical Structure of **Amezinium**

This document provides a comprehensive technical overview of **Amezinium**, a sympathomimetic drug used for the treatment of orthostatic hypotension. The guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's molecular structure, chemical properties, synthesis, and mechanism of action.

Molecular and Chemical Identity

Amezinium is a substituted pyridazinium derivative. It is commercially available as the methylsulfate salt. Its core structure is the 4-amino-6-methoxy-1-phenylpyridazinium cation.

Identifier	Data	Reference(s)
IUPAC Name	6-methoxy-1-phenylpyridazin-1-ium-4-amine; methyl sulfate	[1][2]
Systematic Name	4-Amino-6-methoxy-1-phenylpyridazinium methyl sulfate	
CAS Number	30578-37-1 (for methylsulfate salt)	[1][2][3]
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₅ S	[1][2][3]
Molecular Weight	313.33 g/mol	[1][2][3]
Cation Formula	C ₁₁ H ₁₂ N ₃ O ⁺	[4]
Cation Mol. Weight	202.23 g/mol	
Synonyms & Codes	Amezinium metilsulfate, Lu-1631, Regulton, Risumic, Supratonin	[2][3][5]
InChIKey	ZEASXVYVFFXULL-UHFFFAOYSA-N	[1][4]
SMILES	COC1=CC(N)=CN=[N+]1C2=CC=CC=C2.O=S(OC)([O-])=O	[4][5]

Chemical Structure (**Amezinium** Metilsulfate):  Chemical Structure of Amezinium Metilsulfate

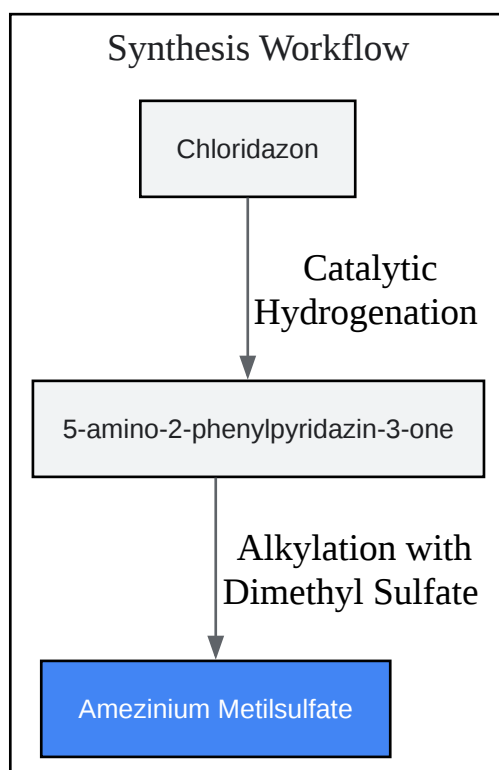
Physicochemical Properties

Amezinium metilsulfate is a white to off-white solid crystalline powder.[5]

Property	Value	Reference(s)
Appearance	White to off-white solid	[5]
Solubility	H ₂ O: 50 mg/mL (requires sonication) DMSO: ≥ 34 mg/mL	[5]
Storage	4°C, sealed, away from moisture	[5]

Synthesis of Amezinium Metilsulfate

The synthesis of **Amezinium** metilsulfate is a multi-step process that starts from Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), a known herbicide.[1] The general pathway involves catalytic hydrogenation to remove the chlorine and reduce the carbonyl group, followed by N-alkylation with dimethyl sulfate to form the final quaternary ammonium salt.



[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway for **Amezinium** Metilsulfate.

Experimental Protocol: General Procedure

While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical literature describes the key transformations.^[1]

- **Reduction of Chloridazon:** Chloridazon is subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to reductively dehalogenate the C4 position and reduce the C3 carbonyl group, yielding 5-amino-2-phenylpyridazin-3-one.
- **Alkylation:** The resulting intermediate is then treated with a methylating agent, dimethyl sulfate. This reaction, a form of the Menshutkin reaction, involves the nucleophilic attack of one of the ring nitrogen atoms on the dimethyl sulfate, leading to the formation of the positively charged pyridazinium ring and yielding **Amezinium** metilsulfate as the final product.

Spectroscopic Characterization

Methodology Note: Specific experimental spectra for **Amezinium** are not widely available in public databases. The following sections describe the predicted spectroscopic features based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the different proton environments. A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would likely appear around 3.5-4.0 ppm. The aromatic protons on the phenyl ring and the pyridazinium ring would produce a series of multiplets in the aromatic region (typically 7.0-9.0 ppm). The two protons of the primary amine (-NH₂) would likely appear as a broad singlet.
- **¹³C NMR:** The carbon spectrum would show signals for the methoxy carbon (~55-60 ppm), and multiple signals in the 100-160 ppm range corresponding to the aromatic carbons of the phenyl and pyridazinium rings.

Infrared (IR) Spectroscopy

The IR spectrum of **Amezinium** would be characterized by absorptions corresponding to its functional groups.^{[6][7]}

- N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm^{-1} region.
- C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm^{-1} , while the sp^3 C-H stretch of the methoxy group would be just below 3000 cm^{-1} .
- C=C and C=N Stretching: Aromatic ring C=C and pyridazinium C=N stretching vibrations would cause several bands in the 1450-1600 cm^{-1} region.
- C-O Stretching: A strong absorption from the aryl ether C-O bond of the methoxy group is expected in the 1200-1275 cm^{-1} range.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, **Amezinium** metilsulfate would show a prominent peak for the cation ($\text{C}_{11}\text{H}_{12}\text{N}_3\text{O}^+$) at a mass-to-charge ratio (m/z) of 202.09.

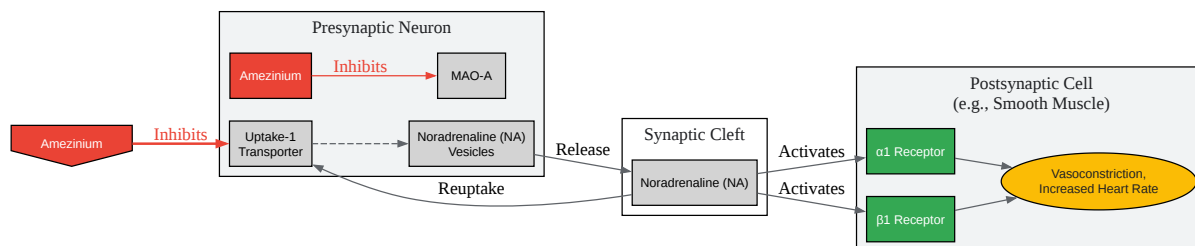
Fragmentation of this ion would likely involve the loss of neutral molecules such as methyl radical ($\cdot\text{CH}_3$) from the methoxy group or subsequent fragmentation of the heterocyclic ring system.

Pharmacological Mechanism of Action

Amezinium exerts its sympathomimetic and antihypotensive effects through a complex, multi-target mechanism of action.^{[1][5][8][9]} It does not act directly as an agonist on postsynaptic receptors but rather potentiates the effects of endogenous noradrenaline.

Mechanism	Target / Effect	Quantitative Data (Ki)	Reference(s)
Uptake-1 Inhibition	Inhibits neuronal reuptake of noradrenaline (NA) and tyramine.	$K_i = 1.3 \times 10^{-7}$ mol/L (for NA uptake)	[9]
MAO Inhibition	Reversible inhibitor of Monoamine Oxidase A and B.	$K_i = 3 \times 10^{-6}$ mol/L (MAO-A) $K_i = 3 \times 10^{-4}$ mol/L (MAO-B)	[9]
Receptor Stimulation	Indirectly stimulates vascular α - and cardiac β_1 -adrenoceptors.	-	[8][10]
Neuronal Uptake	Is itself a substrate for and is taken up into sympathetic neurons.	-	[8][9]

The primary effect is the inhibition of noradrenaline reuptake (Uptake-1) at the synaptic cleft, which increases the concentration and residence time of noradrenaline, leading to enhanced stimulation of α_1 - and β_1 -adrenergic receptors.[8] This results in vasoconstriction and an increased heart rate, thereby elevating blood pressure. Furthermore, by inhibiting intraneuronal MAO-A, **Amezinium** prevents the degradation of noradrenaline that has been taken up, further increasing its availability for release.[9]



[Click to download full resolution via product page](#)

Figure 2: **Amezinium**'s mechanism of action at the adrenergic synapse.

Overview of Cited Experimental Methodologies

The characterization of **Amezinium**'s pharmacology has been established through various in vitro and in vivo experiments. Below is an overview of the methodologies cited in the literature.

Protocol: Noradrenaline Uptake Inhibition Assay

Biochemical experiments to determine the inhibition constant (K_i) for noradrenaline uptake were performed in vitro using rat atria.[9]

- Tissue Preparation: Rat atria are prepared and incubated in a suitable physiological buffer.
- Incubation: The tissue is incubated with radiolabeled ^3H -noradrenaline in the presence of varying concentrations of **Amezinium**.
- Analysis: The amount of radioactivity taken up by the tissue is measured (e.g., via liquid scintillation counting).
- Calculation: The K_i is calculated from the IC_{50} value, which represents the concentration of **Amezinium** required to inhibit 50% of the specific ^3H -noradrenaline uptake.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of **Amezinium** against MAO-A and MAO-B was determined using tissue homogenates.[\[9\]](#)

- **Homogenate Preparation:** Homogenates are prepared from rat heart (a source rich in MAO-A) and rat liver (a source rich in MAO-B).
- **Incubation:** The homogenates are incubated with a specific substrate for MAO (e.g., kynuramine or radiolabeled tyramine) and various concentrations of **Amezinium**.
- **Measurement:** The rate of substrate metabolism is measured, often spectrophotometrically or radiometrically.
- **Data Analysis:** The K_i values are determined by analyzing the enzyme kinetics, confirming the reversible nature of the inhibition.

Protocol: HPLC Method for Plasma Quantification

A high-performance liquid chromatography (HPLC) method has been validated for the determination of **Amezinium** in human plasma, particularly from patients undergoing dialysis.[\[11\]](#)

- **Sample Preparation:** **Amezinium** is extracted from plasma samples using a liquid-liquid extraction procedure.
- **Chromatography:** The extract is injected onto an end-capped C-18 reverse-phase HPLC column.
- **Detection:** The compound is detected using a UV detector.
- **Validation:** The method was validated for accuracy, precision, and reproducibility, with a reported limit of determination (LOD) of 2 ng/mL, which is sufficient for pharmacokinetic studies in patients.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amezinium metilsulfate - Wikipedia [en.wikipedia.org]
- 2. Amezinium Metilsulfate | C₁₂H₁₅N₃O₅S | CID 71926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amezinium methylsulfate | CAS#:30578-37-1 | Chemsrce [chemsrc.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of amezinium, a novel antihypotensive drug. IV. Biochemical investigations of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haemodynamic effects of amezinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- To cite this document: BenchChem. [Amezinium molecular and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665968#amezinium-molecular-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com